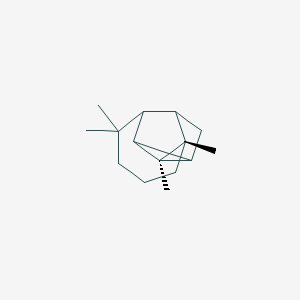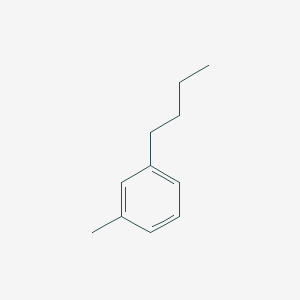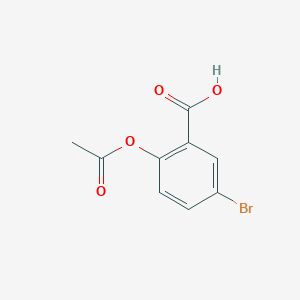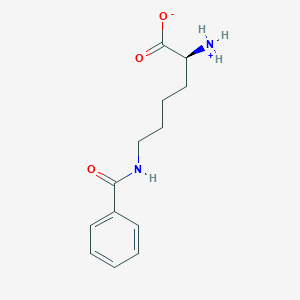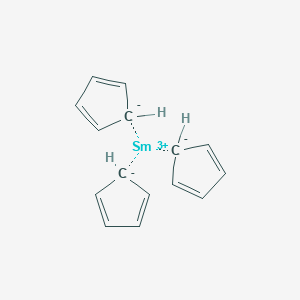
TRIS(CYCLOPENTADIENYL)SAMARIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium, a lanthanide metal, is known for its ability to mediate various organic reactions, particularly those involving electron transfer processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(CYCLOPENTADIENYL)SAMARIUM typically involves the reaction of samarium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere. The reaction proceeds as follows:
SmCl3+3NaC5H5→Sm(C5H5)3+3NaCl
The product is then purified by sublimation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and inert atmosphere conditions .
Analyse Des Réactions Chimiques
Types of Reactions
TRIS(CYCLOPENTADIENYL)SAMARIUM undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form samarium oxide.
Reduction: Can reduce organic compounds, such as carbonyl groups, to alcohols.
Substitution: Participates in ligand exchange reactions with other cyclopentadienyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxygen: For oxidation reactions.
Hydrogen: For reduction reactions.
Other cyclopentadienyl compounds: For substitution reactions.
Major Products
The major products formed from these reactions include samarium oxide, alcohols, and substituted cyclopentadienyl complexes .
Applications De Recherche Scientifique
TRIS(CYCLOPENTADIENYL)SAMARIUM has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving electron transfer.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mécanisme D'action
The mechanism by which TRIS(CYCLOPENTADIENYL)SAMARIUM exerts its effects involves electron transfer processes. The compound can donate or accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved include interactions with organic substrates, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
Uniqueness
TRIS(CYCLOPENTADIENYL)SAMARIUM is unique due to its specific electron transfer capabilities and its ability to mediate a wide range of organic reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis .
Propriétés
Numéro CAS |
1298-55-1 |
|---|---|
Formule moléculaire |
C15H15Sm |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;samarium(3+) |
InChI |
InChI=1S/3C5H5.Sm/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Clé InChI |
JATUBMAGPQRBHH-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sm+3] |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Sm+3] |
Key on ui other cas no. |
1298-55-1 |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




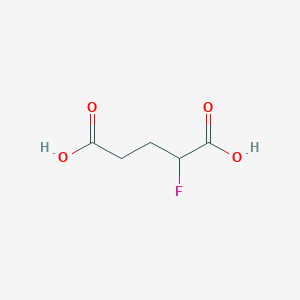

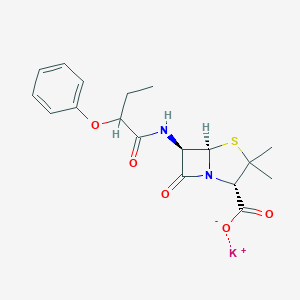
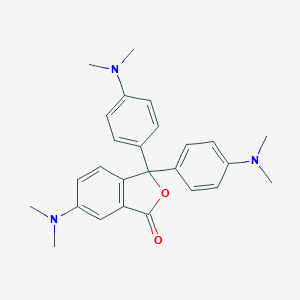
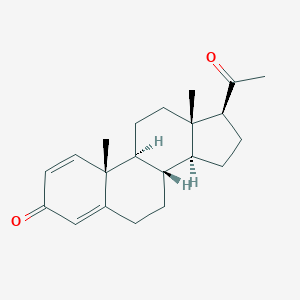
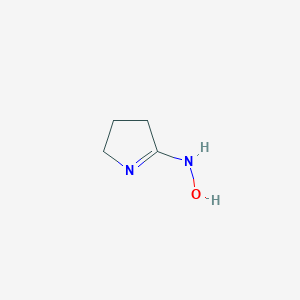
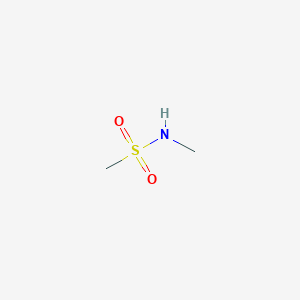
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
